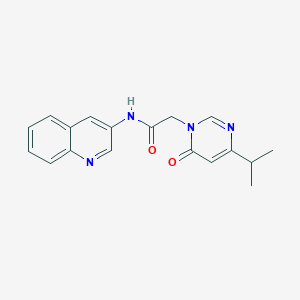
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic molecule featuring a pyrimidine ring, an acetamide group, and a quinoline moiety. These structural components suggest potential biological activity and a variety of applications in scientific research, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following general steps:
Formation of 4-isopropyl-6-oxopyrimidine
React starting materials like isopropyl acetoacetate and urea under conditions that facilitate cyclization.
Typical conditions involve heating the reaction mixture and using a catalyst, such as ammonium acetate, in a suitable solvent like ethanol.
Quinoline Derivative Attachment
React the synthesized 4-isopropyl-6-oxopyrimidine with 3-quinolineacetic acid.
Employ coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
For industrial-scale production, process optimization for higher yields and purity is crucial:
Use continuous flow reactors to maintain optimal reaction conditions.
Implement solvent recovery and recycling techniques to reduce waste and improve cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reducing agents could modify the quinoline moiety.
Substitution: : Various substitutions can occur on the pyrimidine or quinoline rings, introducing functional diversity.
Common Reagents and Conditions
Oxidation: : Use reagents like PCC (pyridinium chlorochromate) under mild conditions.
Reduction: : Employ reagents like sodium borohydride in methanol.
Substitution: : Utilize halogenating agents (e.g., N-bromosuccinimide) for specific substitutions.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Conversion to less oxidized forms with modified biological activity.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Studied for its reactivity and mechanisms in organic synthesis.
Biology
Evaluated for its potential as an enzyme inhibitor due to the presence of the quinoline ring.
Studied for antimicrobial and antiviral properties, leveraging its structural resemblance to known bioactive molecules.
Medicine
Investigated for anticancer activities, focusing on its interaction with DNA and relevant enzymes.
Potential use in designing drugs targeting specific receptors or enzymes involved in various diseases.
Industry
Employed in the development of new materials or as a catalyst in certain chemical reactions.
Used in the agrochemical industry for the development of novel pesticides or herbicides.
Mécanisme D'action
Mechanism and Molecular Targets
Interacts with biological targets through hydrogen bonding and hydrophobic interactions.
Targets may include specific enzymes or receptors in cells, modulating their activity and producing a therapeutic effect.
Pathways Involved
Enzyme Inhibition: : Blocks enzyme active sites, inhibiting their function.
Signal Transduction Modulation: : Affects pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: : Similar structure with a pyridine ring instead of quinoline.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Methyl group instead of isopropyl on the pyrimidine ring.
Uniqueness
The combination of the isopropyl group on the pyrimidine ring and the quinoline moiety in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide imparts unique properties, potentially enhancing its biological activity and specificity.
This detailed exploration of this compound underscores its significance in various scientific and industrial fields. Its unique structure and reactivity make it a promising candidate for further research and application development.
Propriétés
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGTRRRUVZBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2912871.png)
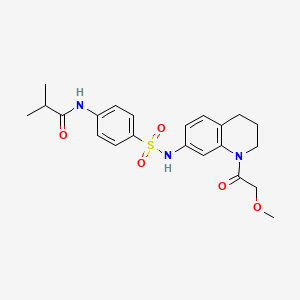
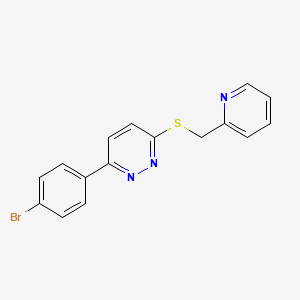
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)
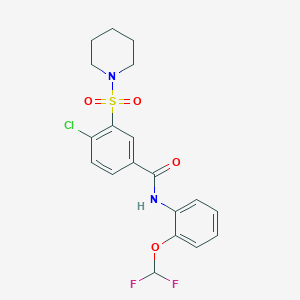

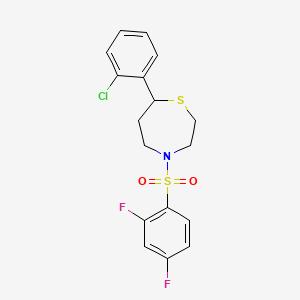

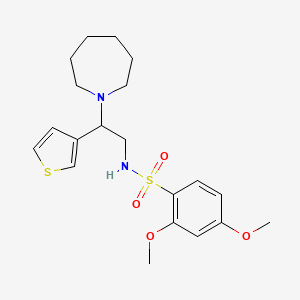
![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2912885.png)
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)
![5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912892.png)
